Isoindoline-5-carbaldehyde
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Overview
Description
Isoindoline-5-carbaldehyde is an organic compound that belongs to the class of isoindolines, which are nitrogen-containing heterocycles This compound is characterized by the presence of an aldehyde group at the 5-position of the isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoindoline-5-carbaldehyde can be synthesized through various synthetic routes. One common method involves the condensation reaction between an aromatic primary amine and a phthalic anhydride derivative, followed by cyclization and oxidation steps . The reaction conditions typically involve the use of a solvent such as ethanol or acetic acid, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Isoindoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the isoindoline ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Isoindoline-5-carboxylic acid.
Reduction: Isoindoline-5-methanol.
Substitution: Various substituted isoindoline derivatives, depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of isoindoline-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
Isoindoline-5-carbaldehyde can be compared with other similar compounds such as:
Isoindoline-1,3-dione: Known for its applications in pharmaceutical synthesis and as a building block for various heterocyclic compounds.
Indole-3-carbaldehyde: Another nitrogen-containing heterocycle with significant biological activity and applications in medicinal chemistry.
This compound is unique due to its specific substitution pattern and the presence of the aldehyde group at the 5-position, which imparts distinct reactivity and biological properties.
Properties
Molecular Formula |
C9H9NO |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2,3-dihydro-1H-isoindole-5-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c11-6-7-1-2-8-4-10-5-9(8)3-7/h1-3,6,10H,4-5H2 |
InChI Key |
SKQVKZCUBPIAAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C=O |
Origin of Product |
United States |
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